![molecular formula C20H17N3OS2 B1227164 1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
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Overview
Description
1-[2-(4-methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is a member of pyrroles.
Scientific Research Applications
Antituberculosis Activity
- A study by Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, including the mentioned compound, and found significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in antituberculosis drugs (Chitra et al., 2011).
Anticonvulsant Evaluation
- Rajak et al. (2010) synthesized novel derivatives including the mentioned compound and evaluated them for anticonvulsant potential. The study confirmed the importance of various structural features for anticonvulsant activity (Rajak et al., 2010).
Anti-Breast Cancer Agents
- A study by Mahmoud et al. (2021) used derivatives of the compound as building blocks for synthesizing thiazolyl(hydrazonoethyl)thiazoles, which showed promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Antimicrobial Activity
- Kaplancıklı et al. (2014) synthesized tetrazole derivatives including this compound and found some of them to be potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Antinociceptive Activity
- Önkol et al. (2004) reported on the synthesis of 1,3,4-thiadiazole derivatives, including the mentioned compound, which showed significant antinociceptive activity, suggesting potential use in pain management (Önkol et al., 2004).
HIV-1 Replication Inhibitors
- Che et al. (2015) synthesized N-arylsulfonyl derivatives of the compound that have been identified as inhibitors of HIV-1 replication (Che et al., 2015).
properties
Product Name |
1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone |
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Molecular Formula |
C20H17N3OS2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)indolizin-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H17N3OS2/c1-13-6-8-15(9-7-13)17-11-16-5-3-4-10-23(16)19(17)18(24)12-25-20-22-21-14(2)26-20/h3-11H,12H2,1-2H3 |
InChI Key |
ZLBVSLMDMBJJSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)CSC4=NN=C(S4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)CSC4=NN=C(S4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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